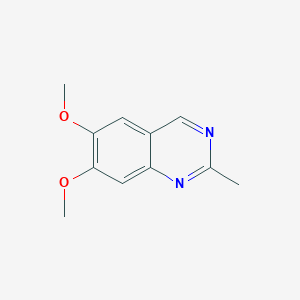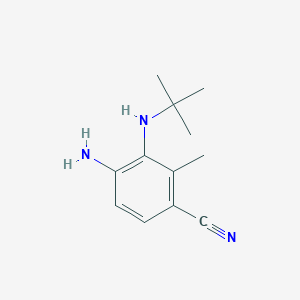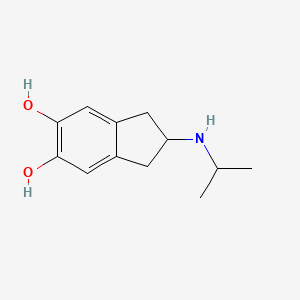
6,7-Dimethoxy-2-methylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-2-methylquinazoline: is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions:
-
Method 1:
-
Method 2:
Industrial Production Methods: Industrial production methods for 6,7-Dimethoxy-2-methylquinazoline typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity.
化学反応の分析
Types of Reactions:
-
Oxidation:
- 6,7-Dimethoxy-2-methylquinazoline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction:
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products:
- Oxidation products include quinazoline derivatives with additional oxygen functionalities.
- Reduction products include partially or fully reduced quinazoline derivatives.
- Substitution products vary depending on the substituent introduced.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its anticancer properties, particularly in the synthesis of quinazoline-based kinase inhibitors .
- Potential use in the treatment of various diseases due to its biological activity.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific properties.
作用機序
The mechanism of action of 6,7-Dimethoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
- 4-Chloro-6,7-dimethoxy-2-methylquinazoline
- 6,7-Dimethoxy-4-methylquinazoline
- 6,7-Dimethoxy-2-methylisoquinolinium
Comparison:
- 4-Chloro-6,7-dimethoxy-2-methylquinazoline: Similar structure but with a chlorine atom at the 4 position, which can alter its reactivity and biological activity .
- 6,7-Dimethoxy-4-methylquinazoline: Similar structure but with a methyl group at the 4 position, affecting its chemical properties and potential applications .
- 6,7-Dimethoxy-2-methylisoquinolinium: Isoquinoline derivative with different electronic and steric properties, leading to distinct reactivity and applications .
Uniqueness: 6,7-Dimethoxy-2-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
6,7-dimethoxy-2-methylquinazoline |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-6-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3 |
InChIキー |
FQTFIMUPUQFJFK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=C(C=C2C=N1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11895523.png)

